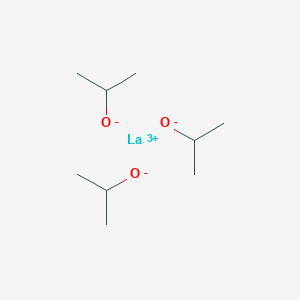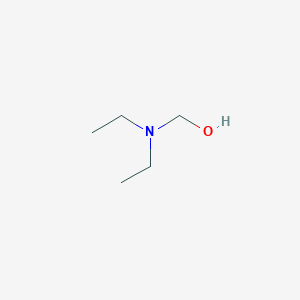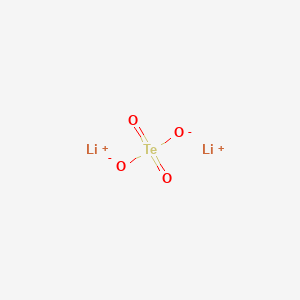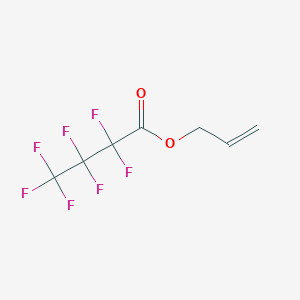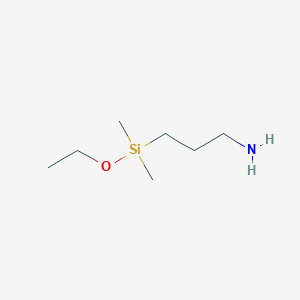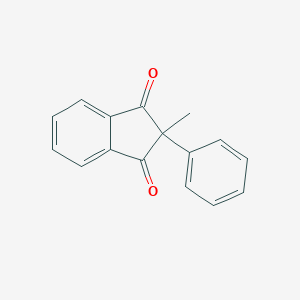![molecular formula C28H18 B101243 Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene CAS No. 17938-63-5](/img/structure/B101243.png)
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, also known as HCOT, is a complex organic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields. HCOT is a polycyclic aromatic hydrocarbon that consists of 13 fused rings, making it one of the largest known polycyclic aromatic compounds.
Wirkmechanismus
The mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is not fully understood, but it is believed to involve the interaction of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene with cellular membranes and proteins. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a high affinity for lipid membranes, which may play a role in its potential as a drug delivery system. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential as an antioxidant. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have cytotoxic effects on cancer cells, which may contribute to its potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has several advantages for lab experiments, including its unique structure, high thermal stability, and potential applications in various fields. However, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene also has several limitations, including its complex synthesis method, low solubility in common solvents, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential therapeutic effects for the treatment of various diseases. Other future directions include the investigation of the potential environmental impact of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and the development of new materials based on the structure of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene.
Conclusion
In conclusion, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex organic compound that has potential applications in various fields, including materials science, organic electronics, and biomedical research. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has unique properties due to its structure, and its potential as a drug delivery system and therapeutic agent has attracted significant attention from researchers. Further research is needed to fully understand the mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and its potential applications in various fields.
Synthesemethoden
The synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex process that involves multiple steps. The most commonly used method for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2,4,5-tetraphenylbenzene. This reaction leads to the formation of a cycloadduct, which is then subjected to a series of chemical reactions, including dehydrogenation, oxidation, and reduction, to produce Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene. Other methods for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Wissenschaftliche Forschungsanwendungen
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electronic conductivity. In organic electronics, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a semiconducting material for the development of organic light-emitting diodes and organic field-effect transistors. In biomedical research, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
17938-63-5 |
|---|---|
Produktname |
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25,27H |
InChI-Schlüssel |
REHJINUXVALHSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



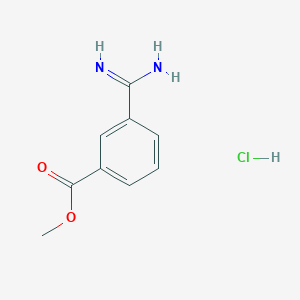
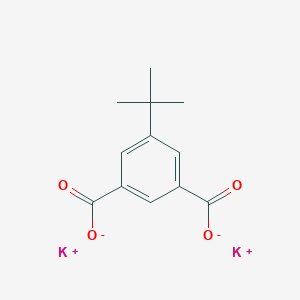
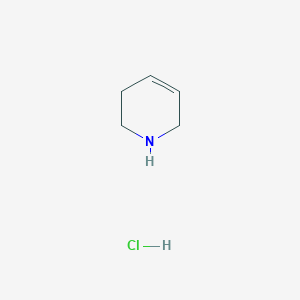
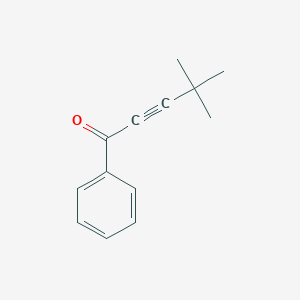
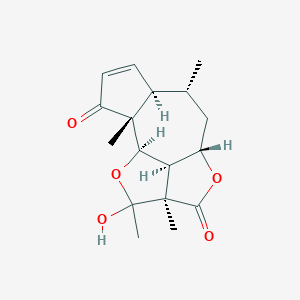
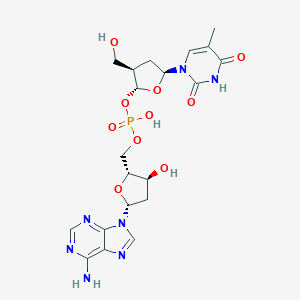
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
